molecular formula C8H9Br2N B1495239 (1S)-1-(3,4-dibromophenyl)ethan-1-amine

(1S)-1-(3,4-dibromophenyl)ethan-1-amine

Cat. No.: B1495239
M. Wt: 278.97 g/mol
InChI Key: OIFDONQQWGNRSM-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(3,4-Dibromophenyl)ethan-1-amine is a chiral primary amine featuring a 3,4-dibrominated phenyl group attached to an ethylamine backbone.

Properties

Molecular Formula

C8H9Br2N

Molecular Weight

278.97 g/mol

IUPAC Name

(1S)-1-(3,4-dibromophenyl)ethanamine

InChI

InChI=1S/C8H9Br2N/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5H,11H2,1H3/t5-/m0/s1

InChI Key

OIFDONQQWGNRSM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Br)Br)N

Canonical SMILES

CC(C1=CC(=C(C=C1)Br)Br)N

Origin of Product

United States

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

  • Antimicrobial Properties: Studies indicate that (1S)-1-(3,4-dibromophenyl)ethan-1-amine exhibits antimicrobial effects against several pathogens, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary research suggests that this compound may inhibit cancer cell proliferation. For instance, derivatives of similar structures have shown cytotoxic effects on cancer cell lines, indicating potential for further development in oncology .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a lead compound for the synthesis of novel therapeutic agents. Its structural features allow for modifications that can enhance efficacy and reduce side effects in drug development processes .

Industrial Applications

The compound is utilized in the production of specialty chemicals and materials. Its ability to act as a building block in organic synthesis allows chemists to create more complex molecules with specific functionalities.

Case Study 1: Antimicrobial Activity

A study evaluating the antimicrobial properties of this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent response, suggesting potential utility in developing new antibiotics .

Case Study 2: Anticancer Research

Research involving derivatives of this compound revealed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the compound's ability to induce apoptosis through modulation of specific cellular pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (1S)-1-(3,4-dibromophenyl)ethan-1-amine with structurally related ethan-1-amine derivatives:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features References
This compound 3,4-diBr C₈H₈Br₂N ~277.8 (calculated) High lipophilicity due to bromine; chiral center enhances enantioselectivity Inferred
(1S)-1-(4-Bromophenyl)ethan-1-amine 4-Br C₈H₁₀BrN 200.07 Mono-bromo substitution; lower steric hindrance
(S)-1-(3,4-Difluorophenyl)ethan-1-amine 3,4-diF C₈H₉F₂N 157.16 Electron-withdrawing fluorine atoms; reduced molecular weight
(1S)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine 2-Cl, 5-F C₈H₉ClFN 173.62 Mixed halogen effects; potential for enhanced binding affinity
(1S)-1-(3-Bromo-4-fluorophenyl)ethan-1-amine 3-Br, 4-F C₈H₈BrFN 230.04 (calculated) Dual halogenation; balanced electronic effects
Key Observations:
  • The 3,4-dibromo configuration in the target compound may enhance steric and electronic interactions in receptor binding .
  • Chirality : The (1S) configuration is critical for enantioselective synthesis, as seen in analogues like (S)-1-(3,4-difluorophenyl)ethan-1-amine, where stereochemistry dictates biological activity .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1S)-1-(3,4-dibromophenyl)ethan-1-amine generally proceeds via:

  • Step 1: Preparation of the corresponding 3,4-dibromoacetophenone or related ketone intermediate.
  • Step 2: Asymmetric reduction or amination of the ketone to yield the chiral amine.
  • Step 3: Purification and characterization of the chiral amine product.

This approach leverages the regioselective bromination of phenyl rings and asymmetric catalytic methods to ensure stereochemical control at the ethan-1-amine center.

Preparation of 3,4-Dibromoacetophenone Intermediate

The key precursor, 3,4-dibromoacetophenone, can be synthesized by bromination of acetophenone derivatives under controlled conditions:

Reagents & Conditions Outcome Reference/Notes
Bromination of acetophenone with bromine in acidic medium Selective dibromination at 3,4-positions Common method for aromatic bromination; regioselectivity controlled by substituent effects
Use of potassium nitrate and sulfuric acid for nitration followed by bromination Alternative approach to introduce substituents before bromination Used for related substituted bromoacetophenones

The purity and regioselectivity of the dibromoacetophenone are critical for downstream asymmetric synthesis steps.

Asymmetric Synthesis of this compound

One-Pot Asymmetric Reduction/Amination

A notable method involves a one-pot asymmetric synthesis using chiral catalysts and palladium-mediated reactions:

  • Catalysts: Chiral ligands such as (S)-3,3′-dibromo-1,1′-bi-2-naphthol have been employed to induce enantioselectivity.
  • Reagents: Hydrazine monohydrate, potassium carbonate, and palladium complexes facilitate reductive amination.
  • Conditions: Reactions are typically carried out in toluene at elevated temperatures (e.g., 35–135 °C) for several hours to days.

This method yields chiral amines with high enantiomeric excess (up to 96:4 er) and good yields, as demonstrated in analogous systems involving bromoaryl ketones.

Chiral Reduction of Ketones

Alternatively, asymmetric reduction of the ketone intermediate to the corresponding chiral alcohol followed by conversion to amine via established amination protocols is feasible:

  • Reagents: Chiral reducing agents or catalysts (e.g., lanthanide salts with Grignard reagents) enable stereoselective reduction.
  • Subsequent Steps: Conversion of the alcohol to amine via substitution or reductive amination.

This two-step approach has been successfully applied in the synthesis of related chiral amines with dibromo-substituted aromatic rings.

Representative Synthetic Procedure (Adapted from Literature)

Step Procedure Yield/Outcome
Preparation of 3,4-dibromoacetophenone Bromination of acetophenone under controlled conditions; purification by flash chromatography Moderate to good yields (~54-74%)
One-pot asymmetric amination Reaction of 3,4-dibromoacetophenone with hydrazine monohydrate, palladium catalyst, and chiral ligand in toluene at 35–135 °C for 18 h High enantiomeric excess (up to 96:4 er); isolated as colorless oils or solids
Purification Silica gel flash chromatography using diethyl ether/petroleum ether mixtures Pure chiral amine obtained

Analytical and Characterization Data

  • NMR Spectroscopy: ^1H and ^13C NMR confirm the aromatic substitution pattern and chiral center environment.
  • Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) MS confirms molecular weight and fragmentation patterns.
  • Chiral HPLC: Used to determine enantiomeric excess, typically employing chiralcel OD-H columns with hexane/isopropanol mobile phases.
  • Optical Rotation: Specific rotation values corroborate stereochemistry.

These data collectively validate the successful preparation of this compound with high purity and stereochemical integrity.

Summary Table of Preparation Methods

Method Key Reagents & Catalysts Conditions Yield & Purity Advantages Limitations
Direct bromination + asymmetric amination Bromine, hydrazine monohydrate, Pd catalyst, chiral ligand Toluene, 35–135 °C, 18 h Up to 74% yield; 96:4 er One-pot, high stereoselectivity Requires careful temperature control
Asymmetric reduction + amination Lanthanide salts, Grignard reagents, chiral reducing agents Varied, often mild heating Moderate to high yields High stereocontrol, flexible Multi-step, longer synthesis time

Q & A

Basic Research Question

  • NMR : ¹H NMR shows a doublet for the chiral α-proton (δ 3.8–4.2 ppm) and aromatic protons (δ 7.2–7.6 ppm). ¹³C NMR confirms quaternary carbons adjacent to Br atoms .
  • MS : High-resolution ESI-MS provides exact mass (calc. for C₈H₉Br₂N: 278.91 g/mol) .
  • Chiroptical Analysis : Circular dichroism (CD) or optical rotation ([α]D²⁵) validates stereochemistry .
  • DFT Calculations : Predict vibrational modes (IR) and electronic transitions (UV-Vis) for structural validation .

How do steric and electronic effects of 3,4-dibromo substitution influence reactivity in cross-coupling reactions?

Advanced Research Question
The 3,4-dibromo group:

  • Steric Hindrance : Limits electrophilic substitution at the meta position, favoring para-directed reactions (e.g., Suzuki-Miyaura coupling) .
  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the ring, slowing nucleophilic aromatic substitution but enhancing stability in radical reactions .

Q. Case Study :

  • Suzuki Coupling : Reaction with phenylboronic acid yields 3,4-dibromo-1-(phenethyl)benzene (75% yield, Pd(PPh₃)₄, K₂CO₃) .

What strategies address discrepancies in reported biological activity data for this compound?

Advanced Research Question
Contradictions in receptor binding assays (e.g., dopamine D1 vs. serotonin 5-HT₂A) may arise from:

  • Enantiomeric Impurities : Validate ee via chiral chromatography .
  • Assay Conditions : Control pH, temperature, and solvent polarity (DMSO vs. aqueous buffer) .
  • Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., 3,4-dichloro analogs) to identify trends .

Q. Example :

StudyIC₅₀ (D1 Receptor)Notes
A120 nM95% ee, pH 7.4
B450 nM88% ee, pH 6.8

How can computational modeling predict the pharmacological profile of this compound?

Advanced Research Question

  • Molecular Docking : Simulate binding to dopamine D1 using crystal structures (PDB: 7L1U) to identify key interactions (e.g., hydrogen bonding with Ser198) .
  • ADMET Prediction : Tools like SwissADME estimate blood-brain barrier permeability (High, TPSA = 45 Ų) and hepatotoxicity (Low) .

Basic Research Question

  • Catalyst Cost : Replace noble metals (Ru) with earth-abundant alternatives (e.g., Fe-based catalysts) .
  • Byproduct Formation : Optimize reaction time/temperature to minimize racemization .
  • Process Control : Use inline PAT (Process Analytical Technology) for real-time ee monitoring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.